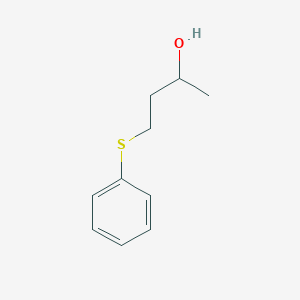

4-(Phenylsulfanyl)-2-butanol

Description

Significance of Aryl Thioether and Secondary Alcohol Functionalities in Synthetic Methodologies

The presence of both an aryl thioether and a secondary alcohol functionality within the same molecule imparts a rich and versatile reactivity to 4-(phenylsulfanyl)-2-butanol. These functional groups are of considerable importance in modern synthetic organic chemistry.

Aryl Thioethers: Aryl thioethers are prevalent structural motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which are also important functional groups in their own right. Furthermore, the thioether linkage can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, often serving as a key functional handle in complex molecule synthesis. The development of new methods for the formation of aryl thioethers remains an active area of research. beilstein-journals.orgbeilstein-journals.org

Secondary Alcohols: Chiral secondary alcohols are fundamental building blocks in the synthesis of numerous natural products and pharmaceutical agents. google.comresearchgate.netnih.gov The hydroxyl group can be easily converted into a variety of other functional groups, such as esters, ethers, and halides, or it can be oxidized to a ketone. In the context of asymmetric synthesis, the stereoselective synthesis of chiral secondary alcohols is a critical challenge and a major focus of research. google.comresearchgate.net The ability to control the stereochemistry of the alcohol group is paramount for controlling the biological activity of the final target molecule.

The combination of these two functionalities in a single molecule like this compound creates a powerful synthon. The thioether can direct certain reactions, while the alcohol provides a handle for further transformations, and the stereocenter at the alcohol-bearing carbon introduces chirality that can be transferred to subsequent products.

Overview of Related Chiral Building Blocks in Asymmetric Synthesis

This compound belongs to a broader class of chiral building blocks that are essential for the construction of enantiomerically pure complex molecules. elsevier.com The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes that serve as starting materials for asymmetric synthesis. diva-portal.org In addition to these natural sources, significant research has been dedicated to the development of synthetic chiral building blocks.

Chiral building blocks containing sulfur are particularly valuable due to the unique properties of the sulfur atom. elsevier.comnih.govrsc.orgbeilstein-journals.org These include chiral sulfoxides, which have been extensively used as chiral auxiliaries to control the stereochemical outcome of reactions. Chiral β-hydroxy thioethers, such as this compound, are important intermediates for the synthesis of a variety of target molecules. scielo.brtandfonline.comrsc.orgntu.edu.sg Their value lies in the ability to manipulate both the hydroxyl and the thioether functionalities to build molecular complexity.

The synthesis of these chiral building blocks often relies on methods such as asymmetric catalysis, enzymatic resolutions, and the use of chiral auxiliaries. elsevier.comdiva-portal.org For instance, the asymmetric reduction of prochiral ketones is a common strategy for accessing chiral secondary alcohols. nih.gov Similarly, the kinetic resolution of racemic alcohols or thioethers using enzymes like lipases is a powerful technique for obtaining enantiomerically enriched compounds. acs.org

Scope and Objectives of Academic Investigations on this compound

Academic research on this compound and related β-hydroxy thioethers is driven by several key objectives:

Development of Efficient Enantioselective Synthetic Methods: A primary goal is to develop new and improved methods for the synthesis of enantiomerically pure this compound. This includes the exploration of biocatalytic methods, such as the use of yeasts and isolated enzymes for the asymmetric reduction of the corresponding ketone, 4-(phenylthio)-2-butanone, or the kinetic resolution of the racemic alcohol. Research in this area has demonstrated the successful use of various microorganisms and lipases to achieve high enantiomeric excess.

Application as a Chiral Synthon: Investigations focus on demonstrating the utility of this compound as a versatile chiral building block in the total synthesis of natural products and other biologically active molecules. For example, derivatives of this compound have been explored as key intermediates in the synthesis of pheromones and other complex targets. diva-portal.org The ability to transform the phenylthio and hydroxyl groups into other functionalities is a key aspect of this research.

Exploration of its Role in Asymmetric Catalysis: The chiral backbone of this compound makes it a potential ligand for asymmetric metal catalysis or as an organocatalyst itself. Research in this area would aim to synthesize derivatives of the molecule and evaluate their performance in a range of asymmetric transformations, contributing to the broader field of catalyst development.

Understanding Fundamental Reactivity: Academic studies also aim to understand the fundamental chemical reactivity of bifunctional molecules like this compound. This includes studying the influence of the thioether on the reactivity of the alcohol and vice versa, as well as exploring novel transformations that take advantage of the unique electronic and steric properties of the molecule.

The following tables summarize some of the key research findings in the synthesis of chiral this compound and its derivatives.

| Precursor | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 4-(Phenylthio)-2-butanone | Pichia farinosa IAM 4682 | (R)-4-(Phenylthio)-2-butanol | 90 | 91 | |

| (R,S)-4-(Phenylthio)-2-butanol | Rhodococcus rhodochrous IFO15564 | (R)-4-(Phenylthio)-2-butanol | 87 | >99 | |

| Racemic 4-Arylthio-2-butanol | Lipase P | (R)-4-Arylthio-2-butyl acetate (B1210297) | - | 99.7 |

Structure

3D Structure

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

4-phenylsulfanylbutan-2-ol |

InChI |

InChI=1S/C10H14OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

MUTZHABONRINHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCSC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylsulfanyl 2 Butanol and Its Stereoisomers

Conventional Synthetic Routes to 4-(Phenylsulfanyl)-2-butanol

Conventional methods are typically focused on the construction of the molecule's carbon backbone and the introduction of the necessary functional groups without control over the stereochemistry at the chiral center (C2).

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, making it a suitable strategy for introducing the phenylsulfanyl group. wikipedia.org This reaction involves the addition of a thiol (in this case, thiophenol) across a double bond of an alkene. wikipedia.org The process can be initiated either by radicals or by a nucleophile/base catalyst. rsc.org

In the context of synthesizing this compound, a potential precursor would be 3-buten-2-ol. The reaction with thiophenol would proceed via an anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon (C4), yielding the desired this compound. wikipedia.org The radical-mediated pathway is common and can be initiated by light, heat, or a radical initiator. wikipedia.org The mechanism involves the formation of a thiyl radical (PhS•) which adds to the alkene, followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule. wikipedia.orgdiva-portal.org An alternative is the Michael addition pathway, catalyzed by a base or nucleophile, which also results in the anti-Markovnikov product. wikipedia.org

A primary and straightforward method for synthesizing this compound is through the reduction of its corresponding carbonyl precursor, 4-(phenylsulfanyl)-2-butanone. This ketone can be reduced to the secondary alcohol using various reducing agents.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.org Both reagents can reduce aldehydes and ketones to their corresponding alcohols. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.org This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield the final alcohol product. libretexts.org While both reagents are effective, NaBH₄ is a milder and more selective reagent, whereas LiAlH₄ is more powerful and can also reduce other functional groups like esters and carboxylic acids. libretexts.org Another effective, non-conventional reagent is zinc borohydride (Zn(BH₄)₂), which is noted for its moderate stability and selectivity in hydride transfer reactions. scielo.org.mx

The phenylsulfanyl moiety can also be introduced via a nucleophilic substitution reaction. masterorganicchemistry.com This approach typically involves a butan-2-ol derivative that has a suitable leaving group at the C4 position, such as a halide (e.g., bromo or iodo) or a sulfonate ester (e.g., tosylate or mesylate).

In this scenario, sodium thiophenolate (PhSNa), generated by deprotonating thiophenol with a base like sodium hydroxide, acts as the potent sulfur nucleophile. This thiophenolate ion then attacks the electrophilic C4 carbon of the substrate, displacing the leaving group in a reaction that is typically an Sₙ2 mechanism. cognitoedu.org For example, reacting 4-bromo-2-butanol with sodium thiophenolate would yield this compound. The efficiency of the reaction depends on the nature of the leaving group, the solvent, and the reaction conditions.

Reduction Strategies for Carbonyl Precursors of 2-Butanol Derivatives

Asymmetric Synthesis of Enantiopure this compound

For many applications, obtaining a single enantiomer of this compound is essential. This requires the use of asymmetric synthesis techniques that can control the stereochemical outcome of the reaction.

Enantioselective reduction of the prochiral ketone, 4-(phenylsulfanyl)-2-butanone, is a highly effective strategy for producing enantiopure (R)- or (S)-4-(Phenylsulfanyl)-2-butanol. This is achieved using chiral catalysts that create a chiral environment around the substrate, directing the reducing agent to attack one face of the carbonyl group preferentially.

Biocatalysis: One successful approach involves biocatalysis, using enzymes or whole-cell systems as the chiral catalyst. For instance, the yeast Pichia farinosa has been used to mediate the reduction of 4-(phenylthio)-2-butanone, producing (R)-4-(phenylthio)-2-butanol with high enantiomeric excess (ee). oup.com Similarly, the related sulfone, 4-(phenylsulfonyl)-2-butanone, can be reduced to the corresponding (R)-alcohol with even higher enantioselectivity using the same yeast. oup.com Lipases can also be employed for the kinetic resolution of racemic 4-arylthio-2-butanols, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. koreascience.kr

| Substrate | Product | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-(Phenylthio)-2-butanone | (R)-4-(Phenylthio)-2-butanol | Pichia farinosa | 90% | 91% |

| 4-(Phenylsulfonyl)-2-butanone | (R)-4-(Phenylsulfonyl)-2-butanol | Pichia farinosa | 94% | 97% |

CBS Reduction: A widely used chemical method is the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). wikipedia.org This reaction employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral amino alcohol and borane (B79455) (BH₃). wikipedia.orgnih.gov The catalyst coordinates to both the borane reducing agent and the ketone substrate, forming a rigid, six-membered transition state. This conformation forces the hydride to be delivered to a specific face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity. wikipedia.org The specific enantiomer produced depends on the chirality of the amino alcohol used to prepare the catalyst.

Another powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. osi.lvnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed.

In a relevant example demonstrating this principle, the diastereoselective addition of a methyl group to a chiral aldehyde precursor, 2-methyl-3-(phenylsulfanyl)propanal, was studied. diva-portal.org The chirality of the starting aldehyde dictates the stereochemical outcome of the nucleophilic addition. The addition of dimethylzinc (B1204448) (Me₂Zn) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to enantiopure 2-methyl-3-(phenylsulfanyl)propanal resulted in the formation of the corresponding alcohol with a high degree of diastereoselectivity. diva-portal.orgdiva-portal.org This approach creates a new stereocenter (the hydroxyl-bearing carbon) with its configuration controlled by the existing stereocenter of the chiral starting material. Although this example yields a methyl-substituted analog, the underlying strategy of substrate-controlled diastereoselection is directly applicable to the synthesis of chiral butanol derivatives.

| Aldehyde Substrate | Reagents | Product | Diastereomeric Ratio (anti-Cram/Cram) |

|---|---|---|---|

| 2-Methyl-3-(phenylsulfanyl)propanal | Me₂Zn, TiCl₄ | 3-Methyl-4-(phenylsulfanyl)butan-2-ol | 95:5 |

This method highlights how an existing stereocenter, derived from a chiral pool material or a chiral auxiliary, can effectively control the formation of a new stereocenter, leading to an enantiomerically enriched product after the removal of the directing group.

Chemoenzymatic Transformations for Stereocontrol

Chemoenzymatic synthesis leverages the high selectivity of enzymes to control the stereochemical outcome of a reaction. For this compound, biocatalytic methods are primarily focused on the stereoselective reduction of the corresponding ketone, 4-(phenylthio)-2-butanone, and the subsequent kinetic resolution of the resulting alcohol.

One notable approach utilizes a sequential two-step enzymatic process to produce the highly enantiomerically pure (R)-enantiomer. oup.com The first step involves the reduction of 4-(phenylthio)-2-butanone using the yeast Pichia farinosa. This particular yeast is selected for its "anti-Prelog" selectivity, meaning it preferentially produces the (R)-alcohol. This initial reduction yields (R)-4-(phenylthio)-2-butanol with a good enantiomeric excess (e.e.) and in high yield. oup.com

To further enhance the enantiomeric purity, a second enzymatic step is introduced. The product from the first step, which contains the desired (R)-enantiomer and a small amount of the contaminating (S)-enantiomer, is subjected to oxidation by the bacterium Rhodococcus rhodochrous. This microorganism selectively oxidizes the (S)-enantiomer back to the ketone, leaving behind the nearly pure (R)-4-(phenylthio)-2-butanol. oup.com This sequential use of two different microorganisms with complementary selectivities provides an effective pathway to an optically active alcohol that is otherwise difficult to obtain. oup.com

The resulting (R)-4-(phenylthio)-2-butanol can then be converted to (R)-4-(phenylsulfonyl)-2-butanol through a standard chemical oxidation step, for instance, using hydrogen peroxide in acetic acid. oup.com

Table 1: Chemoenzymatic Synthesis of (R)-4-(Phenylsulfanyl)-2-butanol

| Step | Microorganism | Transformation | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|---|

| 1 | Pichia farinosa | Reduction | 4-(phenylthio)-2-butanone | (R)-4-(phenylthio)-2-butanol | 90% | 91% |

Resolution Techniques for Racemic Mixtures of this compound

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers) of this compound, resolution techniques are required to separate them. Since enantiomers have identical physical properties, this separation is a non-trivial process. libretexts.org

Enzymatic Kinetic Resolution: One common method is enzymatic kinetic resolution. Lipases are frequently used enzymes for this purpose due to their ability to differentiate between enantiomers of an alcohol. diva-portal.org In this technique, the racemic alcohol is reacted with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, lipase-catalyzed acylation of racemic 4-(phenylthio)-2-butanol can be employed. oup.com This results in a mixture of an acylated enantiomer (an ester) and the unreacted, enantiomerically-enriched alcohol. These two compounds, being chemically different (ester vs. alcohol), can then be separated by standard chromatographic methods. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. oup.com

Chemical Resolution via Diastereomers: Another classical approach involves reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent, such as a chiral carboxylic acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by techniques like fractional crystallization or chromatography. libretexts.org Once the diastereomeric esters are separated, a simple hydrolysis reaction is performed on each to remove the chiral auxiliary, yielding the separated, enantiomerically pure (R)- and (S)-alcohols. libretexts.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. nih.govigitsarang.ac.in These principles are highly relevant to the synthesis of this compound.

A key green chemistry principle is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. ijarsct.co.inijrap.net Solvent-free, or solid-state, reactions offer a cleaner alternative. While a specific solvent-free synthesis for this compound is not prominently documented, the feasibility of such approaches in related syntheses is well-established. For instance, the synthesis of N-sulfonyl amidines from thioamides has been successfully optimized under solvent-free conditions, proving more efficient than reactions run in various solvents. beilstein-journals.org Such methodologies, often enhanced by microwave irradiation or mechanical grinding, can lead to shorter reaction times, simpler work-up procedures, and higher yields, making them attractive for developing greener routes to the precursors of this compound. ijrap.netmdpi.com

The choice of catalyst is central to green chemistry. igitsarang.ac.in Sustainable catalysis favors the use of non-toxic, recyclable catalysts that operate under mild conditions.

Biocatalysts: The chemoenzymatic methods described in section 2.2.3 are prime examples of green catalysis. oup.comacs.org Enzymes and whole-cell systems operate in water under mild temperature and pressure, are biodegradable, and exhibit exceptional selectivity, which minimizes the formation of byproducts. nih.gov

Heterogeneous Catalysts: The development of solid catalysts that can be easily separated from the reaction mixture and reused is a major goal. acs.org For butanol production in general, solid acid-base catalysts like hydroxyapatite (B223615) have been investigated. nih.gov Using recyclable catalysts like graphitic carbon nitride or basic alumina (B75360) has also proven effective in other organic syntheses, reducing waste and improving process economics. acs.orgmdpi.com

Benign Reagents: The oxidation of the sulfide (B99878) in 4-(phenylthio)-2-butanol to the sulfone can be achieved using hydrogen peroxide. oup.com Hydrogen peroxide is considered a green oxidizing agent because its only byproduct is water, unlike many traditional metal-based oxidants that generate hazardous waste.

Atom economy is a concept developed to measure the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. skpharmteco.comchembam.com A reaction with high atom economy is one that generates minimal waste. The formula for calculating percent atom economy is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 skpharmteco.com

The primary synthetic step for this compound is the reduction of 4-(phenylthio)-2-butanone. This is an addition reaction, which is inherently atom-economical.

Table 2: Atom Economy of the Synthesis of this compound

| Reaction | Reactants | Product | Formula Weight of Reactants | Formula Weight of Product | Atom Economy |

|---|

As shown, the reduction reaction theoretically has a 100% atom economy, as all atoms from the ketone and the reducing agent (conceptually [H₂]) are incorporated into the final alcohol product. nih.gov This contrasts sharply with less efficient reactions like substitution or elimination reactions, which inherently produce byproducts and have lower atom economies. nih.gov Designing synthetic routes that maximize addition and rearrangement reactions is a core tenet of green chemistry. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 4 Phenylsulfanyl 2 Butanol

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group is a key site for transformations such as oxidation, esterification, etherification, and elimination, leading to the formation of ketones, esters, ethers, and alkenes, respectively.

The oxidation of the secondary alcohol in 4-(phenylsulfanyl)-2-butanol yields the corresponding ketone, 4-(phenylsulfanyl)-2-butanone. This transformation can be achieved using various chemical and biocatalytic methods.

Biocatalysis offers a highly selective means of oxidizing one enantiomer over the other. In a notable example, the microorganism Rhodococcus rhodochrous (IFO 15564) was used for the kinetic resolution of racemic this compound. This process involves the selective oxidation of the (S)-enantiomer to 4-(phenylsulfanyl)-2-butanone, leaving the (R)-enantiomer of the alcohol unreacted and in high enantiomeric purity. oup.comoup.com This enzymatic approach is particularly valuable for preparing chiral building blocks.

Standard chemical oxidizing agents can also be employed, although care must be taken to avoid over-oxidation or side reactions at the sulfur atom. The Oppenauer-type oxidation, which uses a catalyst like an aluminum alkoxide in the presence of a hydrogen acceptor (e.g., acetone (B3395972) or furfural), is a classic method for converting secondary alcohols to ketones under relatively mild conditions. acs.org While not specifically detailed for this compound in the reviewed literature, the oxidation of the analogous 4-phenyl-2-butanol (B1222856) has been studied, demonstrating that reaction rates are influenced by the choice of hydrogen acceptor and temperature. acs.org

Table 1: Oxidation of Secondary Alcohols

| Substrate | Reagent/Catalyst | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| (S)-4-(Phenylsulfanyl)-2-butanol | Rhodococcus rhodochrous | 4-(Phenylsulfanyl)-2-butanone | Selective oxidation of the (S)-enantiomer for kinetic resolution. | oup.comoup.com |

| 4-Phenyl-2-butanol | (Cyclopentadienone)iron tricarbonyl complex / Furfural | 4-Phenyl-2-butanone | Oppenauer-type oxidation; reaction is faster at higher temperatures. | acs.org |

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides. These reactions are fundamental for creating derivatives and for use as a protection strategy in multi-step syntheses.

Enzymatic esterification is a powerful tool for chiral resolution. Lipase P-mediated transesterification has been successfully used to resolve racemic 4-arylthio-2-butanols. In this process, the enzyme selectively acylates one enantiomer, typically yielding the (R)-acetate and leaving the (S)-alcohol. For this compound, this lipase-catalyzed acetylation can produce (R)-4-(phenylsulfanyl)-2-butyl acetate (B1210297) with very high enantiomeric excess (99.7%). koreascience.kr

Chemical esterification methods, such as the Fischer esterification, involve reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). operachem.com This is a reversible process, often driven to completion by using an excess of the alcohol or by removing the water formed. operachem.com Esters can also be prepared by reacting the alcohol with an acid chloride in the presence of a base. libretexts.org

Etherification, the formation of an ether from the alcohol, can be accomplished through methods like the Williamson ether synthesis or transition-metal-catalyzed cross-coupling reactions. acs.org For instance, nickel-catalyzed etherification allows for the coupling of various aryl halides with alcohols, a methodology that could be applied to this compound. acs.org

Acid-catalyzed dehydration of this compound is expected to produce alkene products through an elimination reaction. The regioselectivity of this process is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgbyjus.com

For this compound, elimination of water would lead to a mixture of two primary products:

4-(Phenylsulfanyl)but-2-ene (the Zaitsev product, more substituted)

4-(Phenylsulfanyl)but-1-ene (the Hofmann product, less substituted)

The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom forms the double bond. doubtnut.com The ratio of the products depends on the reaction conditions, with thermodynamically controlled reactions favoring the more stable 2-butene (B3427860) isomer.

Alternatively, elimination can be induced under different conditions. For example, thermal elimination of the corresponding sulfoxide (B87167) (formed by oxidation of the sulfide) proceeds via a syn-elimination (Ei) mechanism through a five-membered cyclic transition state. wikipedia.org

Esterification and Etherification Studies

Reactivity of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is nucleophilic and can be readily oxidized or participate in reactions involving the cleavage of the carbon-sulfur bond.

The sulfide (B99878) moiety of this compound can be selectively oxidized to a sulfoxide and further to a sulfone. The choice of oxidant and the control of reaction stoichiometry are crucial for achieving the desired oxidation state. acsgcipr.org

A common and effective method for this transformation is the use of hydrogen peroxide (H₂O₂), often in a solvent like acetic acid. This reagent system has been used to convert enantiomerically pure (R)-4-(phenylsulfanyl)-2-butanol into (R)-4-(phenylsulfonyl)-2-butanol in high yield (85%). oup.com This demonstrates that the oxidation can be performed without affecting the stereocenter at the alcohol.

A wide variety of other oxidizing agents can be used for the sulfide-to-sulfone conversion, including:

Potassium permanganate (B83412) (KMnO₄)

m-Chloroperoxybenzoic acid (mCPBA)

Oxone (potassium peroxymonosulfate)

Sodium periodate (B1199274) (NaIO₄)

Controlling the reaction to stop at the sulfoxide stage requires milder conditions or a careful stoichiometry of the oxidant, as sulfoxides are intermediates in the oxidation to sulfones. acsgcipr.orgjchemrev.com For instance, using one equivalent of an oxidant like NaIO₄ or H₂O₂ at low temperatures often favors sulfoxide formation.

Table 2: Oxidation of the Phenylsulfanyl Group

| Substrate | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| (R)-4-(Phenylsulfanyl)-2-butanol | H₂O₂ / Acetic Acid | (R)-4-(Phenylsulfonyl)-2-butanol | 85% | oup.com |

| General Aryl Sulfides | H₂O₂ / Recyclable Tungstate Catalyst | Aryl Sulfones | Good to Excellent | organic-chemistry.org |

| General Aryl Sulfides | Urea-hydrogen peroxide / Phthalic anhydride | Aryl Sulfones | Good | organic-chemistry.org |

Cleavage of the carbon-sulfur (C–S) bond in this compound and its derivatives can be initiated under various conditions, including reductive, oxidative, or metal-catalyzed pathways.

In related systems, copper-assisted substitution has been shown to facilitate the conversion of a phenylthio group to an acetoxy group, representing a formal C–S bond cleavage and C–O bond formation. koreascience.kr Such transformations are valuable for modifying the molecular skeleton.

Mechanistically, C–S bond cleavage can be complex. In aryl sulfides, photoinduced electron transfer can generate a sulfide radical cation. researchgate.net This reactive intermediate can undergo several competing pathways, including C–S bond fragmentation, deprotonation at a carbon alpha to the sulfur, or further oxidation at the sulfur atom. researchgate.net The fragmentation pathway leads to a carbocation and a thiophenoxy radical, which can then be trapped by nucleophiles or undergo other reactions. For some β-hydroxy sulfides, a β-elimination pathway has been proposed as a mechanism for C–S bond rupture. scielo.br

Applications in Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These reactions typically involve an organometallic reagent and an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. nih.govsumitomo-chem.co.jp

Although no specific examples of this compound being directly used as a substrate in published cross-coupling methodologies were identified in the surveyed literature, its structure allows for theoretical participation in several ways. The phenyl sulfide group, in particular, presents opportunities for activation and coupling.

Potential Cross-Coupling Pathways:

C-S Bond Cleavage: The carbon-sulfur bond in the phenyl sulfide group could potentially be activated for cross-coupling reactions. Nickel and palladium catalysts, often in the presence of specific ligands, have been shown to mediate the coupling of thioethers with organometallic reagents. This would involve the oxidative addition of the catalyst into the C-S bond, followed by transmetalation and reductive elimination.

Directed Cross-Coupling: The hydroxyl group could act as a directing group, facilitating C-H activation and subsequent coupling at a specific position on the phenyl ring. This strategy is a powerful tool for achieving regioselectivity in the functionalization of aromatic systems.

Use as a Ligand: The sulfur and oxygen atoms in this compound could potentially coordinate to a metal center, allowing the molecule to act as a bidentate ligand in a cross-coupling reaction. The chiral center at the C-2 position could make it a candidate for asymmetric catalysis.

While these applications are speculative for this compound itself, the principles are well-established for other molecules containing similar functional groups. For instance, the Buchwald-Hartwig amination is a prominent C-N cross-coupling reaction that demonstrates the power of palladium catalysis in forming bonds with heteroatoms. nih.gov Similarly, the Suzuki-Miyaura coupling is a versatile method for C-C bond formation. mdpi.com Further research would be needed to explore the viability and efficiency of this compound in these contexts.

Tandem and Cascade Reactions Utilizing this compound

Tandem or cascade reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.net20.210.105 The structure of this compound, with its two distinct functional groups, makes it a plausible candidate for initiating or participating in such reaction sequences.

One potential cascade could be initiated by the oxidation of the secondary alcohol to a ketone, yielding 4-(phenylsulfanyl)-2-butanone. nih.gov This resulting ketone could then undergo a variety of subsequent reactions. For example, the ketone could be a substrate in a Michael-aldol cascade reaction, a powerful method for the construction of cyclic systems. acs.org

A search of the literature revealed a study on the Pauson-Khand reaction, a cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, which can be part of a tandem sequence. researchgate.net While this study focused on the chemoenzymatic synthesis of (R)-4-(phenylthio)-2-butanol and its subsequent oxidation to the sulfone, it highlights the utility of this scaffold in providing chiral building blocks for complex syntheses that may involve cascade reactions. researchgate.net

A hypothetical tandem reaction involving this compound could proceed as follows:

Oxidation: The alcohol is oxidized to the corresponding ketone, 4-(phenylsulfanyl)-2-butanone.

Enolate Formation: A base is added to generate an enolate from the ketone.

Intramolecular Cyclization: If an appropriate electrophilic group is present on the phenyl ring (introduced, for example, via a prior cross-coupling reaction), the enolate could undergo an intramolecular cyclization, leading to the formation of a new ring system.

The successful design of such a cascade would depend on the careful selection of reaction conditions to ensure compatibility between the different steps. The development of continuous flow processes using hybrid catalysts is also a promising avenue for carrying out complex cascade reactions with high control and efficiency. kaskaden-reaktionen.de

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. Kinetic and spectroscopic studies are primary tools for elucidating reaction pathways, identifying intermediates, and determining rate-determining steps. sumitomo-chem.co.jpyork.ac.uk

For this compound, mechanistic studies could focus on reactions involving either the hydroxyl or the phenylsulfanyl group.

Kinetic Studies:

Kinetic studies would involve monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading. For example, in a potential oxidation of the alcohol, kinetic data could help to determine the order of the reaction with respect to the alcohol, the oxidant, and any catalyst used. This information is vital for proposing a plausible mechanism. A study on the combustion of butanol isomers employed detailed kinetic modeling, showcasing the power of these methods in understanding complex reaction networks, albeit in a different context. researchgate.net In solution-phase reactions, similar principles apply. For instance, a kinetic study of the reaction of phthalimide (B116566) with a related compound, 2-(phenylthio)-2-[(p-tolylsulfonyl)oxy]ethane, was conducted to understand its reaction mechanism. torvergata.it

Spectroscopic Studies:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be essential for characterizing the products and any stable intermediates. For more transient species, time-resolved spectroscopic methods, such as time-resolved UV-visible absorption spectroscopy, can be employed to detect and characterize short-lived intermediates. york.ac.uk

Mechanistic studies on related compounds can provide valuable insights. For example, detailed mechanistic studies have been performed on the rearrangement of β-chlorothioethers in butanol, using techniques to follow the reaction progress and identify products. cdnsciencepub.com These studies revealed the influence of the solvent and the electronic nature of the substituents on the reaction rate and mechanism. Such an approach could be applied to investigate rearrangements or other transformations of derivatives of this compound.

Illustrative Data for a Hypothetical Kinetic Study:

To illustrate how kinetic data could be presented, consider a hypothetical oxidation of this compound. The following table shows hypothetical initial rate data that could be obtained from such a study.

| Experiment | [this compound] (M) | [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and second order with respect to the oxidant, providing a starting point for building a mechanistic model.

Advanced Analytical Characterization Techniques in the Study of 4 Phenylsulfanyl 2 Butanol

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. savemyexams.com

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion. For 4-(Phenylsulfanyl)-2-butanol (C₁₀H₁₄OS), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. mdpi.comrsc.org

Calculated Exact Mass for this compound

| Ion | Formula | Calculated Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₅OS⁺ | 183.0838 |

| [M+Na]⁺ | C₁₀H₁₄ONaS⁺ | 205.0657 |

Key fragmentation patterns for protonated this compound ([M+H]⁺) would likely include:

Loss of Water: A neutral loss of H₂O (18 Da) from the protonated alcohol is a common fragmentation pathway, leading to a significant ion at m/z 165.0731.

Cleavage of the Butyl Chain: Fragmentation of the alkyl chain can occur, for example, producing a fragment corresponding to [C₆H₅S]⁺ at m/z 109.0157 or [C₆H₅SCH₂]⁺ at m/z 123.0314.

Cleavage adjacent to the hydroxyl group: Alpha-cleavage next to the oxygen atom could lead to fragments like [CH₃CHOH]⁺ at m/z 45.0335.

Predicted Key MS/MS Fragments for this compound ([C₁₀H₁₄OS+H]⁺)

| m/z (Predicted) | Possible Formula | Description |

|---|---|---|

| 165.0731 | [C₁₀H₁₃S]⁺ | Loss of H₂O |

| 123.0314 | [C₇H₇S]⁺ | Cleavage of C3-C4 bond |

| 109.0157 | [C₆H₅S]⁺ | Cleavage of S-C4 bond |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.orgfrontiersin.org These two methods are often complementary.

For this compound, the key functional groups are the hydroxyl (-OH) group, the phenylthio group (Ph-S-), the aromatic ring, and the aliphatic chain.

O-H Stretch: The most prominent band in the IR spectrum would be a strong, broad absorption in the range of 3600–3200 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the alcohol. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations give rise to several peaks in the 1600–1450 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected around 1100 cm⁻¹.

C-S Stretch: The C-S stretching vibration typically gives a weak to moderate intensity peak in the 700–600 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-S bond would be expected to produce distinct signals in the Raman spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alcohol | O-H stretch | IR | 3600 - 3200 | Strong, Broad |

| Aromatic | C-H stretch | IR/Raman | 3100 - 3000 | Medium |

| Aliphatic | C-H stretch | IR/Raman | 3000 - 2850 | Strong |

| Aromatic | C=C stretch | IR/Raman | 1600 - 1450 | Medium to Strong |

| Alcohol | C-O stretch | IR | ~1100 | Strong |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of the components of a mixture. khanacademy.org For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry are pivotal techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful variant of HPLC used for the separation of enantiomers. csfarmacie.cz The enantiomeric purity of 4-arylthio-2-butanol derivatives, including this compound, has been successfully determined using this method. In one study, the liquid chromatographic analysis was performed utilizing two coupled chiral columns, a Chiralcel OD and a (R,R)-Whelk-O column, to ascertain the enantiomeric purity following enzymatic resolution. koreascience.kr The use of polysaccharide-based chiral stationary phases (CSPs) is common for achieving such separations. csfarmacie.cz These CSPs, often composed of cellulose (B213188) or amylose (B160209) derivatives, provide a chiral environment that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz The choice of mobile phase, which can range from normal-phase solvents to reversed-phase aqueous-organic mixtures, is crucial for optimizing the separation.

For effective chiral screening, a variety of mobile phases should be tested to exploit different enantioselective interactions, such as π-π interactions, which are more pronounced in normal phase solvents, and ionic interactions, which are possible in reversed-phase or polar mobile phases.

Table 1: HPLC Instruments and Columns for Chiral Analysis

| Instrument/Column | Application | Reference |

| Chiralcel OD and (R,R)-Whelk-O columns | Determination of enantiomeric purity of 4-arylthio-2-butanol derivatives. | koreascience.kr |

| Polysaccharide-based CSPs | General chiral separations. | csfarmacie.cz |

| Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC) | Broad applicability for different compound classes, including polar ones. |

This table is generated based on available data and general knowledge of chiral HPLC applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. preprints.org It is highly effective for the identification and quantification of volatile and semi-volatile compounds. unl.edu While specific GC-MS studies focusing solely on this compound are not extensively detailed in the provided results, the general applicability of this technique is well-established for similar compounds. For instance, the NIST Chemistry WebBook lists gas chromatography as a relevant analytical method for the isomeric compound 4-phenyl-2-butanol (B1222856). nist.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. unl.edu For complex samples, derivatization may be employed to increase the volatility and improve the chromatographic behavior of the analyte. preprints.org

Table 2: Typical GC-MS Operating Parameters

| Parameter | Typical Value/Condition |

| Column Type | Capillary (e.g., HP-1) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

This table represents typical parameters for GC-MS analysis and is not specific to this compound due to a lack of detailed experimental data in the search results.

Chiral High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography of Crystalline Derivatives or Intermediates

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov While obtaining a single crystal of this compound itself might be challenging, the structural analysis of its crystalline derivatives or synthetic intermediates can provide invaluable information.

For example, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a compound containing the phenylsulfanyl moiety, has been determined. nih.govresearchgate.net In this study, the compound was synthesized and its structure was characterized by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which dictate the crystal packing. nih.gov

Similarly, the synthesis and crystallographic analysis of intermediates in the preparation of related sulfur-containing compounds have been reported. acs.orgmdpi.com These studies often involve synthesizing a derivative that crystallizes more readily, allowing for detailed structural elucidation. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide definitive proof of the molecular structure.

Computational and Theoretical Investigations of 4 Phenylsulfanyl 2 Butanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 4-(Phenylsulfanyl)-2-butanol. researchgate.netresearchgate.net Methods such as B3LYP with a 6-31G(d) basis set are commonly used to optimize the molecular geometry and calculate electronic properties. biointerfaceresearch.com

The electronic structure is heavily influenced by its constituent functional groups. The sulfur atom, with its lone pairs, and the phenyl ring's π-system are primary contributors to the Highest Occupied Molecular Orbital (HOMO). The sulfur atom's lone pairs can engage in p-π conjugation with the aromatic ring, raising the energy of the HOMO and making the molecule susceptible to electrophilic attack or oxidation at the sulfur center. uniroma1.itwikipedia.org The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed over the antibonding π* orbitals of the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the hydroxyl group and the thioether linkage introduces significant polarity, resulting in a notable molecular dipole moment. The electrostatic potential surface would show negative potential (red) concentrated around the oxygen and sulfur atoms, indicating regions with high electron density that are susceptible to electrophilic interaction, while positive potential (blue) would be located around the hydroxyl hydrogen.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.1 D | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific experimental or computational studies on this compound are not widely published.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound gives rise to a complex energy landscape with multiple conformational isomers (conformers). rsc.orgconicet.gov.ar Conformational analysis investigates the potential energy of the molecule as a function of the rotation around its single bonds (dihedral angles). fu-berlin.de

Key rotations include the C-S bond and the C-C bonds within the four-carbon chain. The potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy at each step. This process reveals low-energy, stable conformers and the energy barriers that separate them. numberanalytics.comacs.org The most stable conformations are typically staggered, which minimizes torsional strain, while eclipsed conformations represent energy maxima. rsc.org

Table 2: Relative Energies of Selected Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

| A | ~180° (anti) | 0.0 | Most stable, extended chain |

| B | ~60° (gauche) | +0.9 | Gauche interaction between methyl and phenylsulfanyl groups |

| C | ~120° (eclipsed) | +4.5 | High energy due to torsional strain |

Note: The data in this table is illustrative, representing typical energy differences found in flexible alkyl chains.

Transition State Modeling for Reaction Pathways

Transition state modeling is a powerful computational tool used to explore the mechanisms of chemical reactions involving this compound. caltech.edu By mapping the reaction pathway from reactants to products, it is possible to identify the transition state—the highest energy point along the minimum energy path. The energy of this transition state determines the activation energy (Ea) of the reaction, which is crucial for understanding reaction kinetics. chemrxiv.org

Two primary reaction sites exist in the molecule: the secondary alcohol and the sulfide (B99878) group.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 4-(phenylsulfanyl)butan-2-one. Computational models can simulate this process, for example, using an oxidizing agent like an oxoammonium cation. nih.gov The transition state would involve the transfer of a hydride from the carbon atom of the alcohol to the oxidant. acs.org

Oxidation of the Sulfide: The thioether can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. uniroma1.itnih.gov Modeling this reaction, for instance with hydrogen peroxide, would show a transition state where an oxygen atom is transferred to the sulfur atom.

By calculating the activation energies for competing reaction pathways, theoretical models can predict the selectivity of a reaction under specific conditions. acs.org These calculations often include solvent models, as the solvent can significantly influence the stability of the transition state and thus the reaction rate and outcome. caltech.edu

Table 3: Hypothetical Calculated Activation Energies for Oxidation Reactions

| Reaction | Product | Activation Energy (Ea) (kcal/mol) |

| Alcohol Oxidation | 4-(Phenylsulfanyl)butan-2-one | 15-20 |

| Sulfide Oxidation | 4-(Phenylsulfinyl)-2-butanol | 12-18 |

Note: The data in this table is hypothetical and intended to illustrate how transition state modeling can compare competing reaction pathways. Actual values depend heavily on the specific oxidant and conditions used.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of this compound in a condensed phase, such as in a solvent. aip.orgresearchgate.net These simulations model the movements of every atom over time based on a force field, offering insights into intermolecular interactions and the influence of the solvent. worktribe.com

As an amphiphilic molecule, this compound exhibits distinct interactions. The hydroxyl group is hydrophilic and capable of forming strong hydrogen bonds with polar solvents like water. The phenyl group and the alkyl chain are hydrophobic and prefer to interact with nonpolar environments or with each other via van der Waals forces. tandfonline.com The sulfur atom can also participate in weaker non-covalent interactions. researchgate.netaip.org

In an aqueous solution, MD simulations would show water molecules organizing into a distinct solvation shell around the alcohol group. Analysis of the radial distribution function (RDF) from the simulation can quantify the structure of this shell. At higher concentrations, these amphiphilic molecules may exhibit self-assembly, forming micelles where the hydrophobic tails cluster together to minimize contact with water. tandfonline.combeilstein-journals.org MD simulations are crucial for understanding how solvent choice affects conformational preferences and the accessibility of reactive sites, thereby linking the microscopic and macroscopic properties of the compound. rsc.org

Table 4: Primary Intermolecular Forces in this compound

| Interaction Type | Participating Moieties | Relative Strength |

| Hydrogen Bonding | -OH group with solvent or another -OH | Strong |

| Dipole-Dipole | Polar C-O and C-S bonds | Moderate |

| π-π Stacking | Phenyl rings | Moderate |

| London Dispersion | Entire molecule, especially alkyl chain and phenyl ring | Weak (but cumulative) |

Applications of 4 Phenylsulfanyl 2 Butanol in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The enantiomerically pure forms of 4-(phenylsulfanyl)-2-butanol and its derivatives are highly sought-after chiral building blocks in the total synthesis of natural products. The stereocenter at the C-2 position, bearing the hydroxyl group, can be used to introduce chirality into the target molecule, which is often crucial for its biological activity.

While direct applications of this compound are not extensively documented, the closely related analogue, (2S,3S)-3-methyl-4-(phenylsulfanyl)butan-2-ol, has been successfully employed as a key chiral precursor. For instance, it has been utilized in the synthesis of a potential pheromone precursor isolated from pine sawflies of the genus Gilpinia, specifically (2S,3R)-3-methylpentadecan-2-ol. nih.gov The synthesis of this pheromone was achieved in a multi-step sequence where the chiral butanol derivative served to establish the correct stereochemistry. nih.gov

The synthetic strategy often involves the deprotonation of the hydroxyl group or the carbon alpha to the sulfur atom, followed by alkylation to build up the carbon skeleton of the natural product. researchgate.net The phenylthio group can be retained as part of the final structure or can be strategically removed or transformed at a later stage of the synthesis. The principles demonstrated with this methylated analogue can be logically extended to this compound for the synthesis of other chiral natural products.

Table 1: Application of a this compound Analogue in Natural Product Synthesis

| Chiral Building Block | Natural Product Target | Key Transformation | Reference |

|---|

Precursor to Sulfur-Containing Heterocycles

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various sulfur-containing heterocycles, such as thiophenes and thiazoles. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science. cmu.eduorganic-chemistry.org The intramolecular cyclization of this compound or its derivatives is a key strategy for constructing these heterocyclic cores.

One potential pathway involves the dehydration of the alcohol to form an alkene, followed by an intramolecular electrophilic cyclization. The phenylthio group can activate the double bond towards cyclization, or the sulfur atom itself can act as a nucleophile. For example, the Morin rearrangement, a well-known process for converting penicillin derivatives, involves the intramolecular cyclization of an alkene onto a sulfenic acid intermediate. nih.gov While this would require oxidation of the thioether in this compound to a sulfoxide (B87167), it highlights a plausible route to functionalized heterocycles.

Direct cyclization can also be envisioned. Under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, generating a carbocation that can be trapped by the nucleophilic sulfur atom, leading to the formation of a tetrahydrothiophene (B86538) ring. Alternatively, activation of the sulfur atom, for instance, through the formation of a sulfonium (B1226848) salt, could facilitate an intramolecular attack by the hydroxyl group to form a cyclic ether with a pendant sulfur-containing group. The synthesis of 1-phenyl-1-benzothiophenium salts from o-(phenylsulfanyl)phenylalkynes demonstrates the feasibility of intramolecular cyclization involving a phenylthio group. rsc.org

The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazoles, typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. jpionline.orgresearchgate.net While not a direct cyclization of this compound, this compound could be chemically transformed into a suitable precursor for such a reaction. For instance, oxidation of the secondary alcohol to a ketone, followed by α-halogenation, would yield a substrate ready for condensation and cyclization to a thiazole ring.

Table 2: Potential Cyclization Reactions for Synthesizing Heterocycles from this compound

| Reaction Type | Key Intermediates/Reagents | Potential Heterocyclic Product |

|---|---|---|

| Intramolecular Electrophilic Cyclization | Alkene (from dehydration), Acid catalyst | Tetrahydrothiophene derivatives |

| Pummerer-type Rearrangement | Sulfoxide (from oxidation), Acetic anhydride | Thiophene derivatives |

| Intramolecular Nucleophilic Substitution | Activation of hydroxyl or thioether group | Cyclic ethers or thiophenes |

Utility in the Construction of Carbon Skeletons

The presence of the phenylthio group in this compound provides a powerful tool for the construction of complex carbon skeletons. The sulfur atom can stabilize an adjacent carbanion, allowing for facile deprotonation and subsequent reaction with a wide range of electrophiles. This reactivity makes it a valuable synthon in carbon-carbon bond-forming reactions.

A common strategy involves the deprotonation of the carbon atom alpha to the sulfur with a strong base, such as an organolithium reagent, to generate a stabilized carbanion. This nucleophile can then be reacted with various electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to extend the carbon chain. This approach has been demonstrated in the synthesis of polyprenyl compounds, where 4-phenylsulfonyl-3-methyl-1-butanol (a related sulfone derivative) was alkylated at the carbon adjacent to the sulfonyl group. google.com A similar principle applies to the thioether of this compound.

Furthermore, the phenylthio group can be reductively removed later in the synthetic sequence, effectively serving as a "masked" activating group that facilitates bond formation and is then excised. This traceless activation strategy is a cornerstone of modern organic synthesis. The versatility of organosulfur compounds in chemical transformations is well-established. acs.org

The combination of the hydroxyl group and the activatable carbon alpha to the sulfur allows for the creation of intricate molecular architectures. For example, the hydroxyl group can be protected, the carbon skeleton can be elaborated via the sulfur-stabilized carbanion, and then the hydroxyl group can be deprotected and used in subsequent transformations. This orthogonal reactivity is highly desirable in multi-step synthesis.

Design and Synthesis of Advanced Functional Materials

The unique electronic and chemical properties of the thioether linkage make this compound a promising candidate as a monomer or a precursor to monomers for the synthesis of advanced functional materials, particularly sulfur-containing polymers. nih.gov Poly(thioether)s and related materials have garnered significant interest for a variety of applications, including as conductive polymers, polymer electrolytes, and high-performance thermoplastics. cmu.eduacs.orgrsc.org

Aryl poly(thioether)s, for instance, exhibit enhanced thermal stability and hydrophobicity compared to their polyether counterparts. researchgate.net The phenylthio group in this compound could be incorporated into a polymer backbone through various polymerization techniques. The hydroxyl group provides a convenient handle for further functionalization or for initiating polymerization.

One potential application is in the development of solid polymer electrolytes for lithium-ion batteries. Poly(ether-thioether)s have been synthesized and investigated for this purpose, with the thioether units contributing to the polymer's flexibility (low glass transition temperature) and its ability to chelate lithium ions. acs.orgrsc.org The butanol backbone of this compound could provide additional flexibility to the polymer chain.

Furthermore, thioethers are key components in the synthesis of conducting polymers. cmu.edunih.gov While polythiophenes are the most well-known class, the incorporation of thioether linkages into other polymer architectures can also impart conductivity. Thiol-ene "click" chemistry has emerged as a powerful tool for the synthesis of functional conducting polymers from thioether-containing monomers. nih.gov this compound could be modified to contain a polymerizable group, such as a vinyl or acetylene (B1199291) moiety, and then incorporated into a conducting polymer network. The phenyl group attached to the sulfur could also be functionalized to tune the electronic properties of the resulting material. The functional modification of thioether groups is a growing area of research for creating new materials with tailored properties. nih.govacs.org

Table 3: Potential Functional Materials Derived from this compound

| Material Class | Potential Application | Key Features |

|---|---|---|

| Poly(ether-thioether)s | Solid Polymer Electrolytes | Flexibility, Ion Conductivity |

| Conducting Polymers | Organic Electronics, Sensors | Electrical Conductivity, Tunable Properties |

Design and Synthesis of Derivatives and Analogues of 4 Phenylsulfanyl 2 Butanol

Systematic Modification of the Alcohol Functionality

The secondary alcohol group at the C-2 position of 4-(phenylsulfanyl)-2-butanol is a primary target for synthetic modification. Standard organic transformations have been employed to convert the hydroxyl group into other functionalities, thereby altering the molecule's chemical and physical properties.

One of the most common modifications is esterification . For instance, enzyme-catalyzed acylation using lipases can produce the corresponding acetate (B1210297) ester, (R)-4-arylthio-2-butyl acetate. This reaction is not only a synthetic modification but also a key step in the kinetic resolution of racemic mixtures, as will be discussed later.

Another key strategy involves converting the hydroxyl group into a better leaving group to facilitate nucleophilic substitution reactions. The alcohol can be transformed into a sulfonate ester, such as a mesylate or tosylate. This approach enhances the reactivity of the C-2 position, allowing for the introduction of a wide range of nucleophiles. For example, the synthesis of related complex molecules has involved the preparation of mesylate derivatives from precursor alcohols, which are then subjected to substitution to build more elaborate structures rsc.org.

Oxidation of the secondary alcohol provides direct access to the corresponding ketone, 4-(phenylsulfanyl)-2-butanone. This ketone is a valuable intermediate, as it can be used in subsequent reactions, including stereoselective reductions to access specific enantiomers of the parent alcohol.

| Modification Type | Reagent/Method | Product Type | Significance |

| Esterification | Lipase, Acyl Donor | Acetate Ester | Derivative synthesis, kinetic resolution |

| Sulfonation | Mesyl Chloride, Pyridine | Mesylate Ester | Activation for nucleophilic substitution |

| Oxidation | Oxidizing Agent (e.g., PCC) | Ketone | Intermediate for stereoselective reduction |

Diversification of the Aryl Thioether Moiety

The aryl thioether portion of the molecule offers significant opportunities for diversification. Modifications can be categorized into two main strategies: substitution on the phenyl ring and oxidation of the sulfur atom.

Substitution on the Phenyl Ring: The properties of the molecule can be fine-tuned by introducing various substituents onto the phenyl group. Research has shown that analogues with different substituents on the aromatic ring can be synthesized to study structure-activity relationships. For example, a study on the enzymatic resolution of 4-arylthio-2-butanols successfully prepared and resolved derivatives with various phenyl substitutions researchgate.net. More complex modifications, such as the introduction of fluoroalkoxy and dimethylaminomethyl groups, have been demonstrated in the synthesis of advanced imaging agents, showcasing the feasibility of creating highly functionalized aryl thioether derivatives rsc.org. These syntheses often rely on modern cross-coupling methodologies to forge the carbon-sulfur bond nih.govthieme-connect.de.

Oxidation of the Sulfur Atom: The sulfide (B99878) can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the polarity, hydrogen-bonding capacity, and steric profile of the molecule. The resulting 4-(phenylsulfinyl)-2-butanol and 4-(phenylsulfonyl)-2-butanol are important derivatives in their own right nih.gov. Chemoenzymatic methods have been developed for the synthesis of chiral building blocks like (R)- and (S)-4-(phenylsulfonyl)-2-methyl-1-butanol, highlighting the synthetic utility of these oxidized analogues researchgate.net.

| Aryl Group | Enzymatic Resolution (ee%) | Reference |

| Phenyl | 99.7% | researchgate.net |

| 4-Chlorophenyl | 98.6% | researchgate.net |

| 4-Methylphenyl | 99.1% | researchgate.net |

| 4-Methoxyphenyl | 98.9% | researchgate.net |

Chain Elongation and Shortening Strategies

Chain Elongation: Synthetic routes can be designed to build longer carbon chains. One reported strategy involves the alkylation of a phenolic precursor with a suitable halo-alcohol, such as 4-bromo-butanol, to construct the core structure rsc.org. Starting with different carbon-chain synthons is a straightforward approach to generate homologues.

Chain Modification: The introduction of substituents along the carbon backbone creates branched analogues. For example, (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is a known derivative that incorporates additional methyl groups, modifying the shape and steric bulk of the parent structure. This particular compound has been used in the preparation of Vitamin D2 derivatives.

Stereochemical Inversion and Retention Studies

Given that the C-2 position of this compound is a chiral center, the stereoselective synthesis of its enantiomers is of significant interest. Research has focused on enzymatic methods that provide high enantiomeric purity.

Kinetic Resolution: A widely used method is the lipase-mediated kinetic resolution of racemic this compound. In this process, an enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to its corresponding ester, leaving the unreacted S-enantiomer in high enantiomeric purity. Lipase P, for instance, has been shown to be highly effective, yielding (R)-4-phenylthio-2-butyl acetate with an enantiomeric excess (ee) of 99.7% researchgate.net. The unreacted (S)-alcohol can then be separated.

Stereoselective Reduction: Another powerful approach is the stereoselective reduction of the precursor ketone, 4-(phenylsulfanyl)-2-butanone. By selecting specific microbial cultures or isolated enzymes, one can control the stereochemical outcome of the reduction to favor either the (R) or (S) alcohol. For example, the biocatalytic preparation of (R)-(-)-4-(phenylthio)-2-butanol and its corresponding sulfonyl derivative has been achieved using sequential enzymatic reactions involving Pichia farinosa and Rhodococcus rhodochrous.

These stereochemical studies are fundamental for accessing enantiomerically pure forms of the compound and its derivatives, which is often a prerequisite for their evaluation in biological systems.

| Method | Enzyme/Microorganism | Product | Stereochemical Outcome |

| Kinetic Resolution | Lipase P | (R)-4-phenylthio-2-butyl acetate / (S)-4-phenylsulfanyl-2-butanol | Separation of enantiomers |

| Sequential Biocatalysis | Pichia farinosa & Rhodococcus rhodochrous | (R)-(-)-4-(Phenylthio)-2-butanol | Stereoselective synthesis |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Methods for 4-(Phenylsulfanyl)-2-butanol Synthesis

The primary synthesis of this compound and related β-hydroxy sulfides involves the ring-opening of epoxides with thiols. tandfonline.com While effective, this method's reliance on pre-formed epoxides presents a limitation. beilstein-journals.org Research is actively pursuing more direct and efficient catalytic strategies, including multi-component reactions and the use of advanced catalytic systems to improve yield, selectivity, and sustainability. beilstein-journals.orgacs.orgacs.org

Emerging catalytic approaches focus on several key areas:

Heterogeneous Catalysis: Systems like copper on magnesium oxide (Cu/MgO) offer the advantage of being easily separable and reusable, facilitating solvent-free reactions at room temperature for excellent yields of β-hydroxy sulfides. tandfonline.com

Homogeneous Lewis Acid Catalysis: Lanthanide triflates, such as Erbium(III) triflate [Er(OTf)₃], have proven to be highly efficient, recyclable, and water-tolerant Lewis acid catalysts for the regio- and stereoselective cleavage of epoxides under mild, neutral conditions. organic-chemistry.org

Multi-component Reactions: Chromium-catalyzed three-component reactions provide a modular route to chiral β-hydroxy sulfides from readily available starting materials. acs.org Similarly, a copper-catalyzed three-component coupling of styrene (B11656) oxide, an aryl iodide, and carbon disulfide (as a sulfur source) has been developed, expanding the toolkit for constructing these molecules. acs.org

Biocatalysis: Chemoenzymatic methods are gaining prominence for producing enantiomerically pure compounds. The reduction of the precursor ketone, 4-(phenylthio)-2-butanone, using microorganisms like Pichia farinosa can yield (R)-4-(phenylthio)-2-butanol with high enantiomeric excess. oup.comoup.com Subsequent selective oxidation of any remaining (S)-enantiomer by a different microorganism, such as Rhodococcus rhodochrous, can further enhance optical purity. oup.comoup.com

| Catalytic System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Cu/MgO | Epoxides, Thiols | Heterogeneous, Solvent-free, Reusable | tandfonline.com |

| Erbium(III) Triflate [Er(OTf)₃] | Epoxides, Thiols/Alcohols | Water-tolerant, Reusable, High yields | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Epoxides, Thiols | Good to excellent yields at room temperature | beilstein-journals.org |

| Chromium Catalyst System | Aldehydes, Thioformates, Alkyl Halides | Three-component, Diastereo- and enantioselective | acs.org |

| Copper Catalyst System | Styrene Oxide, Aryl Iodide, CS₂ | Three-component, Uses CS₂ as sulfur source | acs.org |

| Pichia farinosa (Biocatalyst) | 4-(Phenylthio)-2-butanone | Enantioselective reduction to (R)-alcohol | oup.comoup.com |

Exploration of Unusual Reactivity Patterns

Beyond its synthesis, the reactivity of this compound is a field ripe for discovery. The interplay between the hydroxyl and sulfanyl (B85325) functional groups can lead to unique chemical behavior that can be harnessed for synthetic innovation. Future research will likely focus on uncovering and exploiting non-classical reaction pathways.

One area of interest is the use of the phenylsulfonyl group (the oxidized form of phenylsulfanyl) as a temporary masking or activating group. In other molecular systems, phenylsulfonyl groups have been shown to stabilize reagents and participate in unexpected cycloaddition reactions, which could be a novel pathway for constructing complex heterocyclic structures. chinesechemsoc.org For example, a masked monofluorodiazoethane reagent stabilized by two phenylsulfonyl groups displayed unique cycloaddition reactivity. chinesechemsoc.org Another documented instance of unusual reactivity involves the DMSO-based oxidation of a structurally related homo-allylic alcohol, which unexpectedly generated a sulfur ylide in high yield instead of the expected ketone. maynoothuniversity.ie Investigating whether the hydroxyl and sulfanyl groups in this compound can participate in similar intramolecular rearrangements or act as directing groups for complex transformations, such as remote C-H functionalization, represents a significant research opportunity. The transformation of β-hydroxy sulfides into other valuable synthons, like chiral epoxides or sulfones, is established, but exploring conditions that might favor less common reaction pathways is a key future direction. acs.org

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers substantial advantages in terms of safety, efficiency, scalability, and process control. wuxiapptec.com The integration of this compound synthesis into flow systems is an emerging area with considerable potential.

The synthesis of β-hydroxy sulfides often involves exothermic reactions, such as the ring-opening of epoxides. tandfonline.com Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating the risks of thermal runaways that can occur in large-scale batch reactors. wuxiapptec.com Furthermore, reactions involving hazardous reagents or unstable intermediates can be performed more safely in flow systems, as only small amounts of material are reacting at any given time. wuxiapptec.com Hydrogenation reactions, for instance, are made safer and more efficient in flow systems by controlling the introduction of hydrogen gas into compact reactors. wuxiapptec.com The catalytic conversion of ethanol (B145695) to higher alcohols like butanol has been successfully demonstrated in flow reactors, indicating the suitability of this technology for alcohol synthesis. mdpi.com Applying these principles to the catalytic synthesis of this compound could lead to safer, more automated, and highly optimized manufacturing processes suitable for industrial application.

Theoretical Prediction of Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. ajchem-a.com Applying these theoretical methods to this compound can guide experimental work by identifying promising, yet undiscovered, reaction pathways.

Theoretical studies can provide deep insights into:

Reaction Mechanisms: DFT calculations can map the potential energy surfaces of reactions, identifying transition states and intermediates to understand selectivity. This could be used to rationalize and predict the regioselectivity of epoxide openings or the stereoselectivity of catalytic additions.

Electronic Effects: The influence of the phenylsulfanyl group on the reactivity of the alcohol moiety, and vice versa, can be quantified. Computational models can predict how the sulfur atom affects the acidity of the hydroxyl proton or the stability of nearby carbocationic intermediates.

Screening of Novel Reactions: Theoretical calculations can be used to predict the feasibility of hypothetical reactions before they are attempted in the lab. This includes modeling novel cycloadditions, rearrangements, or C-H functionalization reactions, thereby accelerating the discovery of new transformations. For example, theoretical models are used to predict stereoselectivities in nucleophilic additions to carbonyls and to understand complex reactivity in different solvent environments. researchgate.netnih.gov By modeling the frontier molecular orbitals (HOMO-LUMO) of this compound, researchers can predict its behavior as a nucleophile or electrophile in various undiscovered reaction scenarios. ajchem-a.com

Q & A

Q. What are the established synthetic routes for 4-(Phenylsulfanyl)-2-butanol, and what are their respective yields under optimized conditions?